ethyl (2E)-4,4,4-trichlorobut-2-enoate
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Overview
Description
Compounds like “ethyl (2E)-4,4,4-trichlorobut-2-enoate” belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding carboxylic acid with an alcohol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis
The reactions of esters involve the cleavage of the C-O bond in the ester group. This can occur through acid or base catalyzed hydrolysis, ammonolysis, reduction, and transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of ethyl (2E)-4,4,4-trichlorobut-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Chlorine gas", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Sodium carbonate", "Potassium carbonate", "Ethanol", "But-2-ene-1,4-diol" ], "Reaction": [ "Step 1: Chlorination of Ethyl Acetoacetate", "Ethyl acetoacetate is reacted with chlorine gas in the presence of sulfuric acid to yield ethyl 2,2-dichloro-3-oxobutanoate.", "Step 2: Conversion of Ethyl 2,2-dichloro-3-oxobutanoate to Ethyl 2,2-dichlorobut-3-enoate", "Ethyl 2,2-dichloro-3-oxobutanoate is treated with sodium hydroxide and sodium iodide to form ethyl 2,2-dichlorobut-3-enoate.", "Step 3: Synthesis of Ethyl (2E)-4,4,4-trichlorobut-2-enoate", "Ethyl 2,2-dichlorobut-3-enoate is reacted with chlorine gas in the presence of potassium carbonate and ethanol to yield ethyl (2E)-4,4,4-trichlorobut-2-enoate." ] } | |
CAS No. |
6625-01-0 |
Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 |
Purity |
95 |
Origin of Product |
United States |
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